molecular formula C5H11NO4 B12648602 1,3-Pentanediol, 2-nitro-, (R*,S*)- CAS No. 138668-17-4

1,3-Pentanediol, 2-nitro-, (R*,S*)-

Cat. No.: B12648602
CAS No.: 138668-17-4
M. Wt: 149.15 g/mol
InChI Key: WEMWRQSEKYYLOZ-CRCLSJGQSA-N
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Description

1,3-Pentanediol, 2-nitro-, (R*,S*)- is an organic compound with the molecular formula C5H11NO4 It is a nitro alcohol, characterized by the presence of both hydroxyl (-OH) and nitro (-NO2) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pentanediol, 2-nitro-, (R*,S*)- can be achieved through several methods. One common approach involves the nitration of 1,3-pentanediol using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 1,3-Pentanediol, 2-nitro-, (R*,S*)- often involves a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Pentanediol, 2-nitro-, (R*,S*)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are often used for esterification.

Major Products

    Oxidation: Formation of 2-nitro-1,3-pentanedione.

    Reduction: Formation of 2-amino-1,3-pentanediol.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

1,3-Pentanediol, 2-nitro-, (R*,S*)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Pentanediol, 2-nitro-, (R*,S*)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Pentanediol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,2,4-Trimethyl-1,3-pentanediol: A branched diol with different steric properties.

    1,5-Pentanediol: Has a different hydroxyl group positioning, affecting its reactivity and applications.

Uniqueness

1,3-Pentanediol, 2-nitro-, (R*,S*)- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Properties

CAS No.

138668-17-4

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2S,3R)-2-nitropentane-1,3-diol

InChI

InChI=1S/C5H11NO4/c1-2-5(8)4(3-7)6(9)10/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

WEMWRQSEKYYLOZ-CRCLSJGQSA-N

Isomeric SMILES

CC[C@H]([C@H](CO)[N+](=O)[O-])O

Canonical SMILES

CCC(C(CO)[N+](=O)[O-])O

Origin of Product

United States

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